1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is a derivative of the triazole family, characterized by the presence of a dodecyl chain attached to the triazole ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 1-dodecyl-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is DNA synthesis . It acts as an inhibitor of DNA synthesis, disrupting the replication process and thus inhibiting cell proliferation .
Mode of Action
The compound interacts with its target by binding to the enzymes responsible for DNA synthesis. This binding inhibits the function of these enzymes, preventing the replication of DNA and thereby halting cell division .
Biochemical Pathways
The affected pathway is the DNA replication pathway. By inhibiting DNA synthesis, 1-dodecyl-1,2,4-triazole-3,5-diamine disrupts the normal cell cycle, preventing cells from dividing and proliferating . The downstream effects of this include a halt in cell growth and potential cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 1-dodecyl-1,2,4-triazole-3,5-diamine’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential cell death . It has been noted for its potential as an antitumor agent in the treatment of epigenetically-based diseases .
Action Environment
The action, efficacy, and stability of 1-dodecyl-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, it has been noted that the compound acts as a corrosion inhibitor for copper , suggesting that its activity could be influenced by the presence of certain metals.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- plays a role in biochemical reactions, particularly as an inhibitor of DNA synthesis This suggests that it may interact with enzymes involved in DNA replication
Cellular Effects
Given its role as a DNA synthesis inhibitor , it can be inferred that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a DNA synthesis inhibitor , it likely exerts its effects at the molecular level through interactions with biomolecules involved in DNA replication This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- typically involves the reaction of 1H-1,2,4-Triazole-3,5-diamine with a dodecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or aryl derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants and polymers.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: The parent compound without the dodecyl chain.
1H-1,2,4-Triazole-3,5-diamine, 1-methyl-: A similar compound with a shorter alkyl chain.
1H-1,2,4-Triazole-3,5-diamine, 1-phenyl-: A derivative with an aromatic ring instead of an alkyl chain.
Uniqueness: 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties make it particularly useful in applications requiring high lipophilicity and bioavailability.
This detailed article provides a comprehensive overview of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-dodecyl-1,2,4-triazole-3,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVDVNPQBGXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=NC(=N1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456304 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124638-99-9 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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